molecular formula C17H21N3OS B5752315 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide

Cat. No. B5752315
M. Wt: 315.4 g/mol
InChI Key: PGOQJZVTKWYPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide leads to decreased BCR signaling, which ultimately results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its specificity for BTK, which minimizes off-target effects and toxicity. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has shown good oral bioavailability and long half-life, which may allow for less frequent dosing in clinical trials. One limitation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and may interact with other drugs that are metabolized by this enzyme.

Future Directions

There are several potential future directions for the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. One direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored.

Synthesis Methods

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-methyl-piperazine-1-carboxamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been optimized to yield high purity and good yields.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(21)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQJZVTKWYPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.